molecular formula C23H24O3 B157131 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol CAS No. 1620-68-4

2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol

Cat. No. B157131
CAS RN: 1620-68-4
M. Wt: 348.4 g/mol
InChI Key: MAQOZOILPAMFSW-UHFFFAOYSA-N
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Description

2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol is a compound that has not been directly studied in the provided papers. However, related compounds with similar structural motifs have been investigated, which can provide insights into the potential properties and reactivity of the compound . For instance, compounds with bis(hydroxymethyl)phenol units have been explored for their ability to form hydrogen-bonded assemblies and their use in synthesizing polyesters and other materials .

Synthesis Analysis

The synthesis of compounds related to 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol often involves condensation reactions or enzymatic polymerization. For example, 2,6-bis(benzimidazolyl)-4-methylphenol was synthesized from 2,6-diformyl-4-methylphenol and o-phenylenediamine by a condensation reaction at room temperature . Similarly, biobased furan polyesters were synthesized using enzymatic polymerization with Candida antarctica Lipase B . These methods could potentially be adapted for the synthesis of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol.

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been characterized using various techniques such as X-ray crystallography, NMR, and IR spectroscopy. For instance, the electronic and molecular structure of 2,6-bis{N-(2-hydroxyphenyl)iminomethyl}-4-methylphenol was elucidated using electronic absorption and 1H NMR spectra, along with X-ray diffraction analysis . These techniques could be employed to analyze the molecular structure of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol.

Chemical Reactions Analysis

The chemical reactivity of structurally related compounds includes oxidation reactions and the formation of coordination complexes. Oxidation of benzylphenol derivatives has been shown to yield benzylic ethers and dimeric products . Additionally, the synthesis of a novel polydentate ligand containing two tripodal coordination pockets and its reaction with thallium(I) to form a dimeric complex has been reported . These studies suggest that 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol may also participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized in detail. For example, the hydrogen-bonding networks in derivatives of 2,6-bis(hydroxymethyl)phenol result in the formation of sheets, which may exhibit weak inter-sheet pi-pi interactions . The identification of a naturally occurring antioxidant structurally similar to BHT in the leaf extract of Mesembryanthemum crystallinum indicates that 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol could also exhibit antioxidant properties .

Scientific Research Applications

Structural Analysis and Hydrogen Bonding

Research has focused on the hydrogen-bonding networks of derivatives of 2,6-bis(hydroxymethyl)phenol, revealing intricate assemblages. For example, studies have shown that these compounds form centrosymmetric dimeric subunits through hydrogen bonds, which could influence their chemical behavior and potential applications in materials science (Masci & Thuéry, 2002).

Metal Complexes and Biological Activities

Another area of research involves synthesizing and characterizing binuclear Schiff base metal complexes derived from these compounds. These complexes have been shown to interact with DNA through intercalating ways and demonstrate antimicrobial properties, indicating potential applications in the development of new therapeutic agents (Raman, Sakthivel, & Jeyamurugan, 2010).

Novel Ligands and Coordination Chemistry

The synthesis of novel polydentate ligands containing two tripodal [S,S,P,O] coordination pockets has been explored. These ligands, when complexed with metals, offer unique structural features and potential applications in catalysis and materials science (Beganskienė et al., 2006).

Luminescent Properties and Electronic Devices

Research into mixed phenol-pyridine derivatives has highlighted their bright blue luminescence in both solution and solid state. These properties have been utilized in fabricating white and blue electroluminescent devices, suggesting potential applications in display technology and lighting (Zhang et al., 2006).

Biodegradation and Environmental Applications

Investigations into biodegradation processes have identified enzymes capable of degrading environmental pollutants related to this chemical structure. These findings are significant for environmental bioremediation and understanding the fate of such compounds in nature (Chhaya & Gupte, 2013).

Safety And Hazards

This compound is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin irritation occurs or eye irritation persists .

properties

IUPAC Name

2,6-bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O3/c1-14-4-6-21(24)17(8-14)12-19-10-16(3)11-20(23(19)26)13-18-9-15(2)5-7-22(18)25/h4-11,24-26H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQOZOILPAMFSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)CC2=CC(=CC(=C2O)CC3=C(C=CC(=C3)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061824
Record name Phenol, 2,6-bis[(2-hydroxy-5-methylphenyl)methyl]-4-methyl-
Source EPA DSSTox
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Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol

CAS RN

1620-68-4
Record name 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1620-68-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Bis((2-hydroxy-5-methylphenyl)methyl)-4-methylphenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,6-bis[(2-hydroxy-5-methylphenyl)methyl]-4-methyl-
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Record name Phenol, 2,6-bis[(2-hydroxy-5-methylphenyl)methyl]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-bis[(2-hydroxy-5-methylphenyl)methyl]p-cresol
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Record name 2,6-BIS((2-HYDROXY-5-METHYLPHENYL)METHYL)-4-METHYLPHENOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Aher, R Sarma, M Crocker… - Separation and purification …, 2020 - Elsevier
Selective separation of lignin depolymerization products is key to fractionating and isolating high-value aromatic compounds from the depolymerization process. The primary aim of this …
Number of citations: 10 www.sciencedirect.com
JG Kim, Y Cho, H Lee, YA Lee, OS Jung - Journal of Molecular Structure, 2016 - Elsevier
Self-assembly of silver(I) hexafluorophosphate with unique Y-type tridentate ligands (2,6-bis[(2-picolinoyloxy-5-methylphenyl)methyl]-p-tolylpicolinate (o-L), 2-nicotinoyloxy- (m-L), and 2…
Number of citations: 1 www.sciencedirect.com
SI Büyükekşi, A Karatay, EB Orman, NA Selçuki… - Dalton …, 2020 - pubs.rsc.org
Recent advances in the practical applications of metallophthalocyanines (MPcs) in different technological fields have stimulated us to design and synthesize a new asymmetric AB3-…
Number of citations: 9 pubs.rsc.org

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